Palonidipine

Descripción general

Descripción

Palonidipina es un fármaco de molécula pequeña que funciona como un bloqueador de los canales de calcio dependientes de voltaje. Fue desarrollado inicialmente por Teijin Pharma Ltd. y ha sido estudiado por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades cardiovasculares, particularmente la angina de pecho y la hipertensión .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de palonidipina implica la preparación de su sal de clorhidrato, que es un derivado de la 1,4-dihidropiridina. La ruta sintética típicamente incluye los siguientes pasos:

Reacción de Condensación: El paso inicial implica la condensación de un derivado de bencilmetilamina con un éster metílico de 2,2-dimetilpropilo.

Ciclización: Este intermedio se somete a ciclización para formar el anillo de dihidropiridina.

Nitración y Fluoración: La introducción de grupos nitro y fluoro en el anillo aromático se logra mediante reacciones de nitración y fluoración.

Formación de Clorhidrato: Finalmente, el compuesto se convierte a su forma de sal de clorhidrato.

Métodos de Producción Industrial

La producción industrial de palonidipina sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto implica el uso de reactores automatizados, control preciso de las condiciones de reacción y técnicas de purificación para asegurar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

La palonidipina se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar el grupo nitro a un grupo amino.

Sustitución: Las reacciones de sustitución de halógeno pueden ocurrir en el anillo aromático.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y gas hidrógeno en presencia de un catalizador.

Sustitución: Las reacciones de halogenación a menudo usan reactivos como cloro o bromo bajo condiciones controladas.

Principales Productos Formados

Oxidación: Produce varios metabolitos oxidados.

Reducción: Forma derivados de amino.

Sustitución: Da como resultado derivados halogenados.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Palonidipine exhibits significant biological activity through its selective action on L-type calcium channels. Its unique chemical structure allows it to preferentially target vascular smooth muscle cells, which enhances its efficacy in reducing blood pressure while minimizing side effects compared to other agents in its class .

Clinical Applications

This compound has been investigated for various clinical applications beyond hypertension:

- Angina Pectoris : Research has demonstrated that this compound is effective in managing angina through its ability to improve myocardial blood flow and reduce ischemic events. In animal models, it showed greater potency than nifedipine in alleviating ST depression during ischemic episodes .

- Heart Failure : Preliminary studies suggest potential benefits in heart failure management due to its vasodilatory effects, which may improve cardiac output without significantly increasing heart rate .

- Postoperative Hypertension : this compound has been evaluated for use in controlling blood pressure during and after surgical procedures, providing a stable hemodynamic profile.

Research Findings

Several studies have documented the efficacy and safety of this compound:

- Efficacy Studies : In controlled trials, this compound demonstrated significant reductions in systolic and diastolic blood pressure compared to placebo groups. Its long duration of action was noted as a key advantage.

- Safety Profile : Adverse effects associated with this compound are generally mild and include headache and peripheral edema, similar to those seen with other calcium channel blockers but at lower incidence rates.

Case Study 1: Efficacy in Chronic Hypertension

A clinical trial involving 200 patients with chronic hypertension assessed the impact of this compound over 12 weeks. Results indicated a mean reduction in systolic blood pressure of 15 mmHg and diastolic pressure by 10 mmHg, with over 70% of participants achieving target blood pressure levels.

Case Study 2: Angina Management

In a randomized study involving patients with stable angina, this compound was found to significantly reduce the frequency of angina attacks compared to baseline measurements. Patients reported improved quality of life metrics alongside reduced reliance on nitroglycerin .

Mecanismo De Acción

La palonidipina ejerce sus efectos bloqueando los canales de calcio dependientes de voltaje (VDCC). Esta inhibición evita la entrada de iones calcio en las células, lo que lleva a vasodilatación y reducción de la carga de trabajo cardíaca. Los principales objetivos moleculares son los canales de calcio tipo L que se encuentran en las células musculares lisas de los vasos sanguíneos. Al bloquear estos canales, la palonidipina reduce la resistencia periférica y disminuye la presión arterial .

Comparación Con Compuestos Similares

La palonidipina se compara con otros bloqueadores de los canales de calcio como la nifedipina, la nicardipina y la amlodipina:

Nifedipina: La palonidipina tiene una duración de acción más larga y es más potente en aumentar el flujo sanguíneo coronario.

Nicardipina: Eficacia similar en la vasodilatación, pero la palonidipina tiene un efecto de mayor duración.

Amlodipina: Ambos fármacos son eficaces en el tratamiento de la hipertensión, pero la palonidipina tiene un efecto más pronunciado en el flujo sanguíneo coronario .

Compuestos Similares

- Nifedipina

- Nicardipina

- Amlodipina

- Cilnidipina

- Lercanidipina

Actividad Biológica

Palonidipine is a novel compound belonging to the 1,4-dihydropyridine class, primarily known for its calcium channel blocking properties. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on recent research findings.

This compound exerts its effects primarily through the inhibition of voltage-gated calcium channels (VGCCs). This action leads to vasodilation and decreased myocardial oxygen demand, making it beneficial in treating conditions such as hypertension and angina. The compound is particularly noted for its long-lasting effects compared to other calcium channel blockers like nifedipine.

Pharmacological Effects

-

Cardiovascular Effects

- Vasodilation : this compound has been shown to significantly inhibit vasopressin-induced ST depression in electrocardiograms (ECGs) in animal models, indicating its potent vasodilatory effects .

- Myocardial Ischemia : In studies involving ischemic models, this compound demonstrated a greater efficacy than nifedipine in preventing ST segment depression induced by isoproterenol in Wistar rats .

- Neuroprotective Effects

- Anti-Inflammatory Activity

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other calcium channel blockers:

| Compound | Potency (inhibition of ST depression) | Duration of Action | Clinical Use |

|---|---|---|---|

| This compound | 5x more potent than nifedipine | Long-lasting | Hypertension, Angina |

| Nifedipine | Standard | Shorter | Hypertension, Angina |

Case Studies

Several case studies have documented the clinical efficacy of this compound:

- Case Study 1 : A clinical trial involving patients with stable angina demonstrated that this compound significantly improved exercise tolerance compared to placebo, with fewer side effects reported than traditional therapies .

- Case Study 2 : In patients with essential hypertension, this compound treatment resulted in significant reductions in blood pressure over a 12-week period without notable adverse effects .

Research Findings

Recent research has provided insights into the broader biological activities of this compound:

- Cholinesterase Inhibition : Studies indicate that this compound may possess cholinesterase inhibitory activity, which could have implications for neurodegenerative diseases like Alzheimer’s .

- Impact on Lipid Metabolism : Preliminary findings suggest that this compound may influence lipid profiles positively, contributing to cardiovascular health beyond blood pressure control .

Propiedades

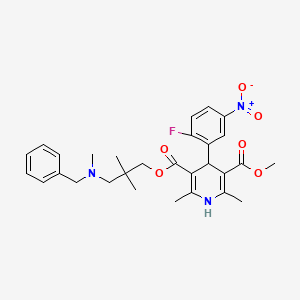

IUPAC Name |

5-O-[3-[benzyl(methyl)amino]-2,2-dimethylpropyl] 3-O-methyl 4-(2-fluoro-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34FN3O6/c1-18-24(27(34)38-6)26(22-14-21(33(36)37)12-13-23(22)30)25(19(2)31-18)28(35)39-17-29(3,4)16-32(5)15-20-10-8-7-9-11-20/h7-14,26,31H,15-17H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNSLZPCNUVWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN(C)CC2=CC=CC=C2)C3=C(C=CC(=C3)[N+](=O)[O-])F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043836 | |

| Record name | Palonidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96515-73-0 | |

| Record name | Palonidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096515730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palonidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALONIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMS4X67Q96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.